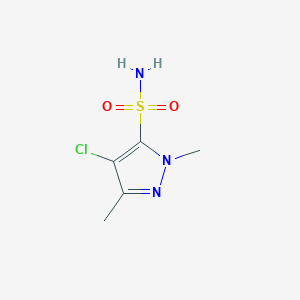
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, followed by chlorination and sulfonation reactions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorinating agents such as thionyl chloride, followed by sulfonation using sulfonating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Chlorination: Thionyl chloride or phosphorus pentachloride.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and related derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed as an intermediate in the synthesis of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the sulfonamide group, making it less versatile in biological applications.
3,5-Dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
Uniqueness
4-Chloro-1,3-dimethyl-1H-pyrazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules for various applications .
Eigenschaften
CAS-Nummer |
88398-88-3 |
|---|---|
Molekularformel |
C5H8ClN3O2S |
Molekulargewicht |
209.66 g/mol |
IUPAC-Name |
4-chloro-2,5-dimethylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(6)5(9(2)8-3)12(7,10)11/h1-2H3,(H2,7,10,11) |
InChI-Schlüssel |
NCQIBCBRKYCKBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1Cl)S(=O)(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


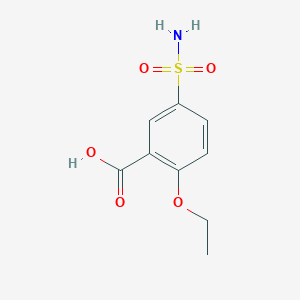
![Methyl8-amino-5-oxaspiro[3.5]nonane-2-carboxylatehydrochloride](/img/structure/B15306995.png)
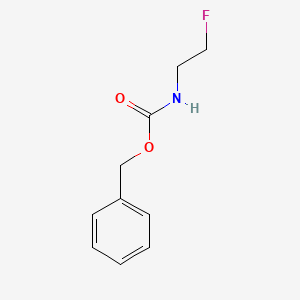
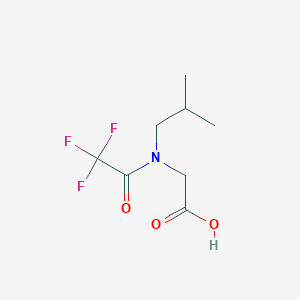
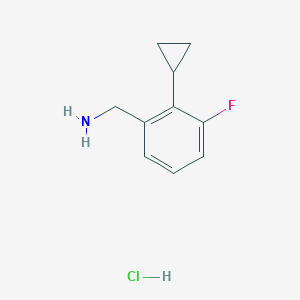
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![Tert-butyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15307039.png)
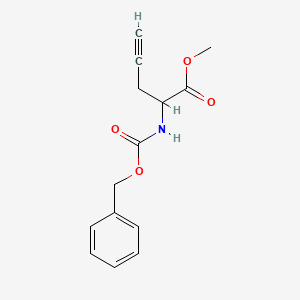
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)

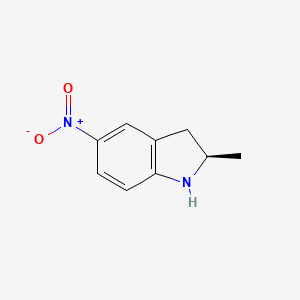
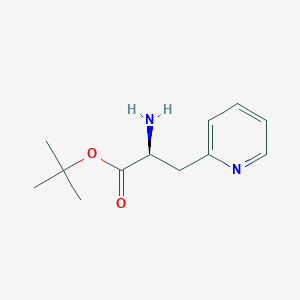
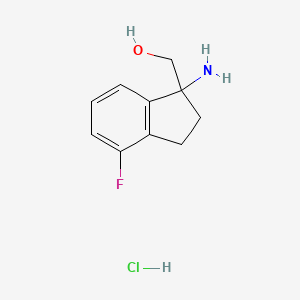
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
